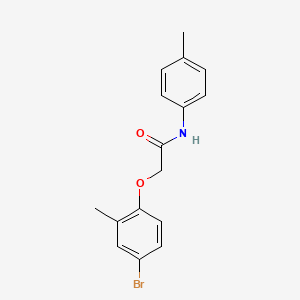![molecular formula C22H19ClN4O3 B5819977 N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide, also known as CAY10591, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are involved in several essential cellular processes.
Aplicaciones Científicas De Investigación
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to increase the levels of NAD+ in cells, which is essential for several cellular processes such as DNA repair, energy metabolism, and cellular signaling. N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide has also been shown to improve mitochondrial function and reduce oxidative stress, which are implicated in several age-related diseases. Additionally, N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide has been studied for its potential anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide works by increasing the levels of NAD+ in cells. NAD+ is a coenzyme that is involved in several essential cellular processes, including DNA repair, energy metabolism, and cellular signaling. N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide increases the levels of NAD+ by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. By increasing the levels of NAD+, N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide improves mitochondrial function, reduces oxidative stress, and promotes cellular repair.
Biochemical and Physiological Effects:
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide has several biochemical and physiological effects. It has been shown to increase the levels of NAD+ in cells, which improves mitochondrial function, reduces oxidative stress, and promotes cellular repair. N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Additionally, N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. However, N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide. One direction is to further investigate its potential therapeutic applications, particularly in age-related diseases such as Alzheimer's disease and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective NAMPT activators. Additionally, future research could focus on the development of new synthetic routes for N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide, which could improve its yield and purity.
Métodos De Síntesis
The synthesis of N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide involves the reaction of 4-chloroaniline and 4-chlorobenzoyl chloride to form 4-chloro-N-(4-chlorophenyl)benzamide. This compound is then reacted with ethyl hydrazinecarboxylate to form N-(4-chlorophenyl)-N'-(ethoxycarbonyl)hydrazine. The final step involves the reaction of N-(4-chlorophenyl)-N'-(ethoxycarbonyl)hydrazine with nicotinic acid to form N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide.
Propiedades
IUPAC Name |
N-[4-[(E)-N-[[2-(4-chlorophenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-15(26-27-21(28)14-30-20-10-6-18(23)7-11-20)16-4-8-19(9-5-16)25-22(29)17-3-2-12-24-13-17/h2-13H,14H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCUMPIFVCRGC-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)





![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)